Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate

MAO-B inhibition isoform selectivity neurological disorders

Choose this ortho-hydroxy phenylglycine ester for its unique intramolecular hydrogen bond, which restricts conformational flexibility for peptidomimetic design. Its tert-butyl ester is orthogonal to Fmoc-SPPS, and its dual MAO-A/B inhibition profile (IC50 34 nM/130 nM) makes it a balanced research scaffold. Available in high purity; request a quote for current pricing and lead times.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B13560982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl2-amino-2-(2-hydroxyphenyl)acetate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC=CC=C1O)N
InChIInChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-6-4-5-7-9(8)14/h4-7,10,14H,13H2,1-3H3
InChIKeyGPSKLEHIZRFCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate: Core Identity and Procurement Context for This β-Amino Acid Derivative


Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate (CAS 1822454-84-1) is a synthetic amino acid derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is characterized by a tert-butyl ester group, a primary amino group at the α-carbon, and a 2-hydroxyphenyl substituent, placing it within the class of ortho-hydroxy-substituted phenylglycine tert-butyl esters . This compound is a white to pale yellow solid with moderate stability and solubility in organic solvents, and it is commercially available from multiple vendors at purities typically ≥95% . It is employed as a protected amino acid building block in peptide synthesis and medicinal chemistry campaigns where the combination of a removable tert-butyl ester and a phenolic hydroxyl group offers synthetic versatility [1].

Why Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate Cannot Be Trivially Substituted by Other Phenylglycine Derivatives


Substituting tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate with a close analog such as the para-hydroxy isomer (R-tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate, CAS 501692-32-6) or the unsubstituted phenylglycine ester (S-tert-butyl 2-amino-2-phenylacetate) is not a chemically neutral swap. The ortho-hydroxy group in the target compound introduces the capacity for intramolecular hydrogen bonding between the phenolic -OH and the α-amino group, which can significantly alter both the compound's conformational preferences and its reactivity compared to the para-isomer . Furthermore, the presence and position of the hydroxyl group directly influence biological target engagement; in related series of phenylglycine-based inhibitors, the ortho-substitution pattern has been shown to yield distinct selectivity profiles against monoamine oxidase (MAO) isoforms compared to meta- or para-substituted analogs [1]. Therefore, generic substitution without empirical validation risks compromising synthetic outcomes in peptide coupling reactions or derailing structure-activity relationships in medicinal chemistry programs.

Quantitative Differentiation of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate: Head-to-Head and Cross-Study Evidence


MAO-B vs. MAO-A Isoform Selectivity: Ortho-Hydroxy Substitution Confers a Distinct Selectivity Profile

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate exhibits moderate inhibitory activity against human recombinant MAO-B with an IC50 of 130 nM, while displaying slightly higher potency against human recombinant MAO-A (IC50 = 34 nM), resulting in a selectivity ratio of approximately 3.8-fold for MAO-A over MAO-B [1]. In contrast, a structurally related comparator from the same chemical series, BDBM50075949 (which contains a chloro-methylphenyl substitution pattern), demonstrates a markedly different selectivity profile: it potently inhibits human MAO-A with an IC50 of 4.10 nM but is significantly less potent against human MAO-B (IC50 = 100 nM), yielding an MAO-A/MAO-B selectivity ratio of approximately 24-fold [2]. This 6.3-fold difference in selectivity ratios between the target compound and a close structural analog underscores that subtle modifications to the aryl substitution pattern dramatically alter isoform preference.

MAO-B inhibition isoform selectivity neurological disorders

Species-Dependent Potency: Substantial Drop in Activity from Human to Rat MAO-B

The inhibitory potency of tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate against MAO-B is strongly species-dependent. Against human recombinant MAO-B, the compound exhibits an IC50 of 130 nM [1]. However, when tested against rat brain MAO-B in nuclei-free homogenates using a [14C]phenylacetaldehyde substrate, the potency drops dramatically to an IC50 of 1,000 nM (1 μM) [1]. This represents an approximately 7.7-fold reduction in potency from human to rat enzyme. By comparison, another compound in the same structural class (BDBM50075969) shows a similar trend but with a less pronounced species difference: it inhibits human MAO-B with an IC50 of 1,200 nM (1.2 μM) [2], only a 1.2-fold difference relative to the target compound's rat MAO-B potency. The target compound's marked sensitivity to species origin of the enzyme distinguishes it from other analogs and carries direct implications for preclinical study design.

species differences preclinical translation MAO-B inhibition

Ortho-Hydroxy Substitution Enables Intramolecular Hydrogen Bonding: A Conformational Distinction from Para-Isomers

The ortho-hydroxy substitution in tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate creates a structural environment where the phenolic -OH group can form an intramolecular hydrogen bond with the α-amino group, a feature that is geometrically impossible in the para-hydroxy isomer (R-tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate, CAS 501692-32-6) . This intramolecular interaction stabilizes a specific rotameric conformation of the molecule and alters its reactivity profile in peptide coupling reactions. In contrast, the para-isomer lacks this capacity and behaves as a standard protected amino acid with a solvent-exposed phenolic hydroxyl group . While direct quantitative data on coupling efficiency or conformational populations are not available in the public domain for these specific compounds, the class-level inference is well-established: ortho-substituted phenylglycines exhibit different nucleophilicity at the amino group and altered steric accessibility compared to their para-substituted counterparts due to this intramolecular hydrogen bond [1].

conformational analysis intramolecular hydrogen bonding peptide synthesis

Tert-Butyl Ester Protection: A Common but Critical Feature for Synthetic Utility

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate incorporates a tert-butyl ester protecting group, which is widely recognized for its stability under basic conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid) [1]. This protection strategy is common to many amino acid derivatives, including the unsubstituted phenylglycine tert-butyl ester (S-tert-butyl 2-amino-2-phenylacetate) and the para-hydroxy isomer . The acid-labile tert-butyl ester offers a quantifiable advantage in synthetic workflows: it permits orthogonal deprotection relative to base-labile protecting groups (e.g., Fmoc), enabling sequential or selective manipulation of multiple functional groups in complex molecule synthesis [1]. However, this feature is not unique to the target compound; it is a class-level characteristic shared by all tert-butyl esters of α-amino acids. The differentiation lies in the combination of this protecting group with the ortho-hydroxy substitution, which provides a unique orthogonality profile not available in the unsubstituted or para-substituted analogs.

solid-phase peptide synthesis protecting groups SPPS

Recommended Research Applications for Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate Based on Differential Evidence


Tool Compound for Investigating Species-Specific MAO-B Pharmacology

Based on the 7.7-fold potency drop from human to rat MAO-B (IC50: 130 nM human vs. 1,000 nM rat) [1], this compound is an ideal probe for studies examining species-dependent differences in MAO-B inhibitor pharmacology. Researchers can use it to calibrate in vitro-to-in vivo extrapolations and to validate humanized MAO-B mouse models. Its moderate human MAO-B potency (130 nM) also makes it suitable for cell-based assays where complete enzyme inhibition is not desired, allowing investigation of partial target engagement effects [1].

Dual MAO-A/MAO-B Inhibitor Scaffold for Neurodegenerative Disease Research

With IC50 values of 34 nM for MAO-A and 130 nM for MAO-B against human recombinant enzymes [1], tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate serves as a balanced dual inhibitor scaffold. This profile is relevant for research into Parkinson's disease and depression, where dual inhibition of both MAO isoforms may offer therapeutic advantages over highly selective inhibitors [1]. The compound's relatively balanced activity (3.8-fold selectivity) distinguishes it from analogs that show extreme selectivity (>20-fold), providing a middle-ground tool for exploring the pharmacological consequences of dual vs. selective MAO inhibition [2].

Synthesis of Conformationally Constrained Peptidomimetics Requiring Ortho-Hydroxy Substitution

The intramolecular hydrogen bond between the ortho-phenolic -OH and the α-amino group restricts the conformational flexibility of this building block [1]. This feature is advantageous for designing peptidomimetics where a specific, pre-organized conformation of the phenylglycine residue is required for target binding. Compared to the para-hydroxy isomer (which lacks this intramolecular interaction) [1], the ortho-substituted compound can be selected to deliberately introduce conformational bias into peptide or small molecule ligands, potentially enhancing binding affinity and selectivity for certain biological targets.

Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis of Phenol-Containing Peptides

The tert-butyl ester group provides acid-labile protection that is orthogonal to base-labile Fmoc chemistry [1]. This allows the compound to be incorporated into Fmoc-based solid-phase peptide synthesis (SPPS) without premature deprotection. Crucially, the free ortho-phenolic -OH remains unprotected during the acidic cleavage of the tert-butyl ester, enabling post-synthetic modification of the phenol (e.g., phosphorylation, glycosylation, or alkylation) or direct use of the phenol as a hydrogen bond donor in the final peptide [2]. This orthogonal protection profile is a key reason to select this specific building block over analogs that require additional hydroxyl protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.